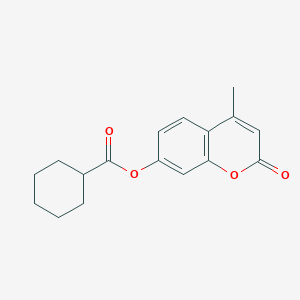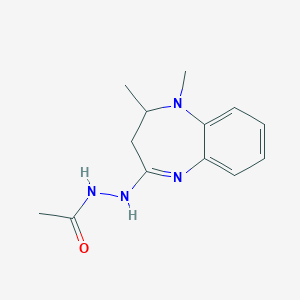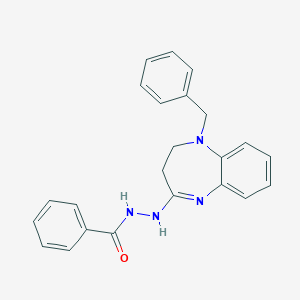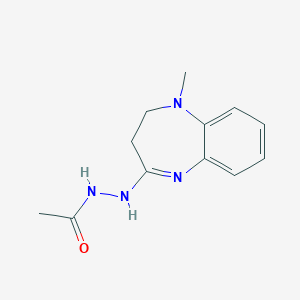
4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate, also known as coumarin-7-carboxylic acid, is a synthetic compound that has been widely used in scientific research due to its various biological and pharmacological properties. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities such as anticancer, anti-inflammatory, antiviral, and anticoagulant effects.
作用機序
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is not fully understood. However, it has been suggested that its biological activities are mediated by various molecular targets such as enzymes, receptors, and signaling pathways. For example, its anticancer activity is thought to be mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Its anti-inflammatory activity is thought to be mediated by the suppression of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. It has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to have hepatoprotective effects by reducing liver damage induced by toxic agents.
実験室実験の利点と制限
One of the advantages of using 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate in lab experiments is its diverse biological activities, which make it a potential candidate for drug discovery and development. Another advantage is its ease of synthesis and availability. However, one of the limitations is its potential toxicity, which requires careful handling and dosage control.
将来の方向性
There are several future directions for the research on 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its mechanism of action and molecular targets in more detail. Furthermore, it is important to investigate its toxicity and safety profile in vivo and in clinical trials. Finally, it is necessary to develop more efficient synthesis methods and analogs with improved pharmacological properties.
合成法
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate can be achieved through various methods such as the Knoevenagel condensation reaction between 7-hydroxycoumarin and cyclohexanecarboxaldehyde in the presence of a base catalyst. Another method involves the reaction of 7-chlorocoumarin with cyclohexanecarboxylic acid in the presence of a base and a solvent. The purity of the synthesized compound can be confirmed by spectroscopic methods such as NMR, IR, and MS.
科学的研究の応用
4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anticancer properties by inducing apoptosis and inhibiting tumor cell proliferation. It has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to have antiviral activity against various viruses such as HIV, HSV, and influenza virus. Furthermore, it has been reported to have anticoagulant properties by inhibiting the activity of thrombin and factor Xa.
特性
分子式 |
C17H18O4 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC名 |
(4-methyl-2-oxochromen-7-yl) cyclohexanecarboxylate |
InChI |
InChI=1S/C17H18O4/c1-11-9-16(18)21-15-10-13(7-8-14(11)15)20-17(19)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChIキー |
HXIFZHFSQKIIJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCCCC3 |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)






![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![Ethyl {[5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289637.png)
![Ethyl {[5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289639.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)